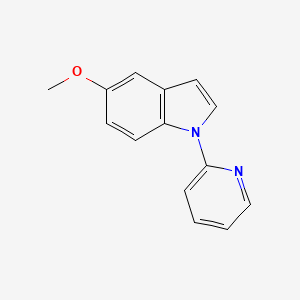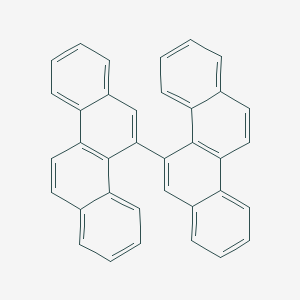
5,5'-Bichrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bichrysene is a polycyclic aromatic hydrocarbon composed of two chrysene units connected at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bichrysene typically involves a multi-step process starting from smaller molecular precursors. One common method includes the oxidative cyclodehydrogenation of 11,11’-dibromo-5,5’-bichrysene using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and trifluoromethanesulfonic acid (TfOH) to yield the desired product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bichrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 5,5’-Bichrysene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
5,5’-Bichrysene has several applications in scientific research:
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on health.
Mecanismo De Acción
The mechanism of action of 5,5’-Bichrysene involves its interaction with various molecular targets and pathways. In materials science, its unique structure allows it to act as a precursor for the synthesis of graphene-like materials with specific electronic properties. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparación Con Compuestos Similares
Chrysene: A simpler polycyclic aromatic hydrocarbon with four fused benzene rings.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Perylene: A polycyclic aromatic hydrocarbon with five fused benzene rings, used in organic electronics.
Uniqueness: 5,5’-Bichrysene is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. Its ability to form graphene-like materials with controlled defects makes it particularly valuable in the field of materials science .
Propiedades
Fórmula molecular |
C36H22 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
5-chrysen-5-ylchrysene |
InChI |
InChI=1S/C36H22/c1-7-15-29-23(9-1)17-19-31-27-13-5-3-11-25(27)21-33(35(29)31)34-22-26-12-4-6-14-28(26)32-20-18-24-10-2-8-16-30(24)36(32)34/h1-22H |
Clave InChI |
WXLLLRUXIVBRGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C5=CC6=CC=CC=C6C7=C5C8=CC=CC=C8C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


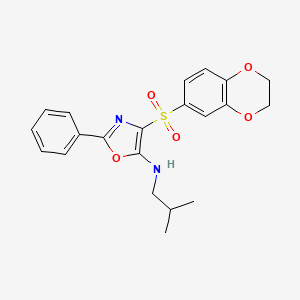

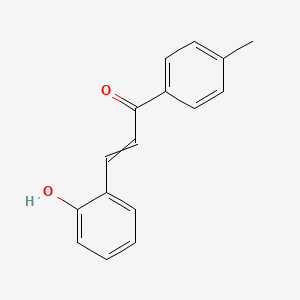
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
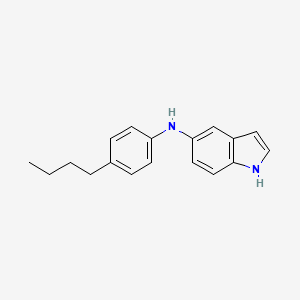
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
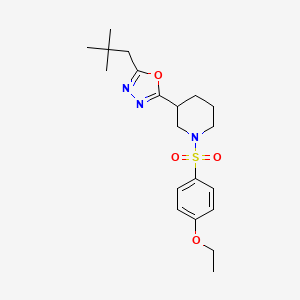
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
